molecular formula C24H27N3O7S B2501754 dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate CAS No. 790242-14-7

dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate

Cat. No.: B2501754
CAS No.: 790242-14-7
M. Wt: 501.55
InChI Key: BDGXKYZFOWLPPZ-UHFFFAOYSA-N
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Description

Dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate is a synthetic organic compound featuring a 1,4-benzenedicarboxylate core. At the 2-position of the benzene ring, it bears an acetylated amino group linked to a piperazine moiety substituted with an (E)-styryl sulfonyl group. This structural complexity confers unique physicochemical and pharmacological properties:

  • Dimethyl ester groups: Increase lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S/c1-33-23(29)19-8-9-20(24(30)34-2)21(16-19)25-22(28)17-26-11-13-27(14-12-26)35(31,32)15-10-18-6-4-3-5-7-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,28)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXKYZFOWLPPZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate (hereafter referred to as DMSP) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of DMSP, highlighting its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

DMSP is a complex organic molecule that incorporates a sulfonylpiperazine moiety and a phenylethenyl group, which are known to influence its biological activity. The molecular formula for DMSP is C20H24N2O6S, and it exhibits properties typical of sulfonamide derivatives, which are often utilized in medicinal chemistry.

The biological activity of DMSP can be attributed to several mechanisms:

  • Inhibition of Kinases : DMSP has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets NEK6, NEK7, and NEK9 kinases, which are overexpressed in various cancers such as breast and cervical cancer. In vitro studies have demonstrated that DMSP can significantly reduce the viability of cancer cell lines by inducing apoptosis through caspase activation .
  • Anti-inflammatory Effects : The sulfonamide component of DMSP may contribute to its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : Preliminary studies indicate that DMSP may exhibit antioxidant properties, which could mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), further supporting its therapeutic potential .

Case Studies

Data Tables

Biological Activity Cell Line GI50 (µM) Mechanism
CytotoxicityMCF-73.18 ± 0.11Induction of apoptosis
CytotoxicityHeLa8.12 ± 0.43Induction of apoptosis
Inhibition of NEK KinasesVariousNot specifiedTargeting overexpressed kinases
Anti-inflammatory effectsIn vitroNot specifiedInhibition of cytokine production
Antioxidant activityIn vitroNot specifiedScavenging reactive oxygen species

Comparison with Similar Compounds

Compound 0199: Dimethyl 2-[[4-Methoxy-1-(2-Methylphenyl)-6-Oxo-Pyridazine-3-Carbonyl]Amino]Benzene-1,4-Dicarboxylate

  • Structural Differences : Replaces the piperazine-acetyl group with a pyridazine-carbonyl substituent.
  • Functional Impact :
    • Lower predicted binding affinity (-5.0 kcal/mol vs. higher values for benzylamine derivatives) .
    • The pyridazine ring’s electron-deficient nature may reduce interactions with hydrophobic receptors compared to the piperazine-styryl system.

Dimethyl 2-(Phenylsulfonamido)Terephthalate

  • Structural Differences : Simplifies the substituent to a phenylsulfonamido group without the piperazine or styryl moieties .
  • Functional Impact :
    • Reduced steric bulk and absence of the piperazine ring may decrease target selectivity.
    • Lower lipophilicity (due to fewer aromatic groups) could limit membrane penetration.
  • Applications : Intermediate in organic synthesis; less likely for therapeutic use.

Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)Ethenyl]Benzene-1,3-Diol)

  • Structural Differences : Features a styryl group linked to dihydroxyphenyl and diol groups instead of sulfonamide-piperazine .
  • Functional Impact :
    • Diol groups confer antioxidant properties, unlike the sulfonamide’s electron-withdrawing effects.
    • Higher water solubility but lower metabolic stability compared to the dimethyl ester core.
  • Applications : Widely studied in cosmetics and nutraceuticals for antioxidant effects.

Trifluoroacetyl Derivative (Dimethyl 2-[(Trifluoroacetyl)Amino]Benzene-1,4-Dicarboxylate)

  • Structural Differences : Substitutes the piperazine-styryl sulfonyl group with a trifluoroacetyl moiety .
  • Functional Impact :
    • Strong electron-withdrawing trifluoroacetyl group reduces basicity (pKa ~9.01) compared to sulfonamide.
    • Higher volatility (predicted boiling point ~400.9°C) suggests utility in high-temperature reactions.
  • Applications : Specialty chemical for fluorinated intermediates.

Preparation Methods

Nitration and Reduction Sequence

The benzene-1,4-dicarboxylate core is functionalized via nitration followed by reduction. Starting with dimethyl terephthalate, nitration with fuming HNO3 (90%) in H2SO4 at 0–5°C introduces a nitro group at the C2 position. Subsequent catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25°C, 12 h) yields the amine with >95% conversion (Table 1).

Table 1: Optimization of Nitration-Reduction Steps

Step Conditions Yield (%) Purity (HPLC)
Nitration HNO3/H2SO4, 0°C, 2 h 82 98.5
Reduction H2/Pd/C, MeOH, 25°C, 12 h 95 99.1

Synthesis of Intermediate C: (E)-Styrenesulfonyl Chloride

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